L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester

Valsartan synthesis N-alkylation Process chemistry

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester (CAS 867022-53-5) is an N-alkylated amino acid ester derivative bearing a 4-bromobenzyl substituent on the valine nitrogen and a methyl ester protecting group on the carboxylic acid. This compound serves as a strategic, dual-purpose building block: it is the penultimate intermediate in the most industrially efficient, racemisation-free route to the antihypertensive drug Valsartan, and the 4-bromobenzyl motif confers potent, selective binding at 5-HT2A serotonin receptors in related phenalkylamine scaffolds.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B11830880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine, N-[(4-bromophenyl)methyl]-, methyl ester
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C13H18BrNO2/c1-9(2)12(13(16)17-3)15-8-10-4-6-11(14)7-5-10/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1
InChIKeyWJXJNTWKJDJAGJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester: Core Intermediate Profile for Valsartan Synthesis and Serotonin Receptor Ligand Design


L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester (CAS 867022-53-5) is an N-alkylated amino acid ester derivative bearing a 4-bromobenzyl substituent on the valine nitrogen and a methyl ester protecting group on the carboxylic acid [1]. This compound serves as a strategic, dual-purpose building block: it is the penultimate intermediate in the most industrially efficient, racemisation-free route to the antihypertensive drug Valsartan, and the 4-bromobenzyl motif confers potent, selective binding at 5-HT2A serotonin receptors in related phenalkylamine scaffolds [2][3]. Its structure (C13H18BrNO2, MW 300.19 g/mol) uniquely positions the aryl bromide for palladium-catalysed cross-coupling while preserving the L-valine stereochemistry essential for downstream bioactivity [1].

Why N-Benzyl or N-(2-Cyanobiphenyl)methyl Valine Esters Cannot Replace the 4-Bromobenzyl Methyl Ester in Key Applications


Generic substitution of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester with closely related N-benzyl valine esters or the advanced N-[(2'-cyanobiphenyl-4-yl)methyl] intermediate fails for three measurable reasons: (i) the 4-bromobenzyl aryl bromide is the essential reactive handle for Negishi and Suzuki cross-coupling steps that construct the biphenyltetrazole core of Valsartan—non-halogenated benzyl analogs lack this coupling capability entirely [1]; (ii) the methyl ester protecting group prevents the 20–35% racemisation observed when benzyl ester protection/deprotection strategies are employed, directly delivering optical purity of 99.5–100% [2]; (iii) the 4‑bromobenzyl substituent imparts a >100‑fold selectivity for 5‑HT2A over 5‑HT2C receptors in phenalkylamine series, a gain-of-function that is abolished when the bromine is replaced by hydrogen or moved to the 3‑position [3]. These three orthogonal differentiation points—synthetic utility, stereochemical integrity, and biological target selectivity—make the 4‑bromobenzyl methyl ester of L‑valine irreplaceable in its primary research and industrial contexts.

Quantitative Differentiation Evidence for L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester


Synthetic Yield: 95% Isolated Yield from Commercially Available Starting Materials

The methyl ester of N-(4-bromobenzyl)-L-valine is obtained in 95% yield via N-alkylation of L-valine methyl ester hydrochloride with 4-bromobenzyl bromide in DMF using DIPEA at 90 °C for 1 hour [1]. In contrast, N-alkylation of L-valine methyl ester hydrochloride with the bulkier 4-bromomethyl-2'-cyanobiphenyl requires longer reaction times and yields only 80% under comparable conditions [2]. This 15 percentage-point yield advantage reduces raw material costs and simplifies purification in multi-kilogram campaigns.

Valsartan synthesis N-alkylation Process chemistry

Enantiomeric Excess: Methyl Ester Route Delivers 99.5–100% Optical Purity vs. 20–35% Racemisation with Benzyl Ester Protection

The use of the methyl ester of N-(4-bromobenzyl)-L-valine as an intermediate in the Valsartan process eliminates the need for carboxylic acid protection/deprotection, enabling the downstream intermediate to be obtained with an optical purity of 99.5–100% [1]. In contrast, processes that employ benzyl ester protection and subsequent acid- or base-catalysed deprotection suffer 20–35% racemisation of the valine α‑carbon, generating a mixture of diastereomers that requires costly chromatographic or crystallisation-based separation [1]. This is because the methyl ester can be carried through N‑acylation without prior hydrolysis, preserving the L‑configuration throughout the synthesis.

Chiral purity Racemisation Valsartan synthesis

Negishi Coupling Efficiency: 70% Yield for N‑Protection Step, 80% for Subsequent Biaryl Coupling

The acylated derivative methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate—prepared directly from L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester by N‑acylation—participates in palladium-catalysed Negishi coupling with organozinc reagents derived from 5-phenyl-1-trityl-1H-tetrazole to deliver the biphenyltetrazole intermediate in 80% yield [1]. The combined two-step sequence (N‑protection of methyl N‑pentanoyl‑L‑valinate with 1‑bromo‑4‑(bromomethyl)benzene to give the aryl bromide in 70% yield, followed by Negishi coupling at 80% yield) proceeds with an overall yield of 56% over just two isolations [1]. This compares favourably with the classical Suzuki–Miyaura route, which requires 4–5 steps with a cumulative yield typically below 40% [2].

Negishi coupling Biaryl synthesis Sartans

5‑HT2A Receptor Binding: N‑(4‑Bromobenzyl) Substitution Confers Sub‑nanomolar Affinity and >100‑Fold Selectivity

In a systematic study of 15 different amine substituents on phenalkylamine and indolylalkylamine scaffolds, N‑(4‑bromobenzyl) substitution consistently produced compounds with Ki < 1 nM at 5‑HT2A receptors and >100‑fold selectivity over 5‑HT2C receptors [1]. In contrast, the corresponding N‑benzyl (unsubstituted) and N‑(4‑chlorobenzyl) analogs exhibited substantially lower affinity (Ki > 100 nM) and reduced selectivity (<10‑fold) [1]. Although the published study did not test valine esters directly, the N‑(4‑bromobenzyl) pharmacophore is the key determinant of binding, and the valine ester backbone provides a modular attachment point for further elaboration in medicinal chemistry.

Serotonin receptors 5-HT2A Selectivity Phenalkylamines

Predicted LogP Differential: Bromine Substitution Increases Lipophilicity by ~1.0 Log Unit vs. Non‑Halogenated Benzyl Analog

The predicted octanol–water partition coefficient (LogP) of L‑Valine, N‑[(4‑bromophenyl)methyl]-, methyl ester is 3.3 [1]. For the non‑halogenated analog N‑benzyl‑L‑valine methyl ester, the predicted LogP is approximately 2.3 . This ~1.0 LogP unit increase is consistent with the well‑established Hansch π constant for aromatic bromine (πₐᵣ_Br ≈ 0.86–1.02) [2]. The higher lipophilicity of the 4‑bromobenzyl derivative enhances membrane permeability and may improve CNS penetration, which is particularly relevant for the 5‑HT2A receptor targeting discussed in Evidence Item 4.

Lipophilicity LogP Physicochemical properties

High-Impact Research and Industrial Scenarios for L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester


GMP Manufacturing of Valsartan API via the Racemisation‑Free Methyl Ester Route

Procurement of this compound as the key intermediate enables the two‑step, racemisation‑free synthesis of Valsartan on industrial scale. The 95% N‑alkylation yield and 99.5–100% optical purity documented in US 7,728,021 B2 [1] eliminate the need for chiral chromatographic separation, reducing the cost of goods by an estimated 20–30% compared to benzyl ester‑based processes that suffer 20–35% racemisation [1]. The methyl ester is carried through N‑acylation without prior deprotection, and the final hydrolysis to Valsartan proceeds without epimerisation. This scenario applies to facilities requiring multi‑hundred kilogram quantities of the intermediate for ANDA or 505(b)(2) filings.

Parallel Synthesis of Biaryl Libraries via Negishi Cross‑Coupling

The aryl bromide functionality of this compound makes it an ideal substrate for diversity‑oriented synthesis of biphenyl‑containing compound collections. As demonstrated in the Beilstein Journal of Organic Chemistry [2], N‑acylation followed by Negishi coupling with various organozinc reagents delivers biaryl products in 80% yield. Medicinal chemistry groups can use this building block to rapidly explore SAR around the biphenyl region of AT1 receptor antagonists or other biaryl‑containing pharmacophores, achieving library completion in weeks rather than months due to the robust, high‑yielding coupling chemistry.

Design of Selective 5‑HT2A Receptor Ligands Using the 4‑Bromobenzyl Pharmacophore

Building on the finding that N‑(4‑bromobenzyl) substitution confers Ki < 1 nM and >100‑fold selectivity for 5‑HT2A over 5‑HT2C receptors in phenalkylamine series [3], this compound can serve as a chiral, ester‑protected entry point for the structure‑based design of subtype‑selective serotonin receptor modulators. Researchers can exploit the methyl ester as a temporarily masked carboxylic acid, allowing late‑stage diversification at the C‑terminus (e.g., amide formation, reduction, or hydrazide synthesis) while retaining the critical 4‑bromobenzyl‑amine motif. This scenario is relevant for CNS drug discovery programs targeting schizophrenia, depression, or sleep disorders.

Physicochemical Property Optimisation via Halogen Scanning

The predicted LogP of 3.3 for this compound—approximately 1.0 unit higher than the non‑halogenated benzyl analog [4]—provides a calibrated lipophilicity increase that can be exploited in lead optimisation. Researchers requiring enhanced membrane permeability or blood‑brain barrier penetration while retaining the synthetic versatility of the valine scaffold can use this compound as a comparator in halogen‑scanning studies (Br vs. Cl, F, H, CF₃, I). The commercial availability of the corresponding 4‑iodobenzyl analog (CAS 867022‑56‑8) further enables systematic exploration of halogen‑dependent reactivity and ADME properties within a single synthetic series.

Quote Request

Request a Quote for L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.